tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Overview
Description
tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate: is an organic compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a dihydropyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves the reaction of 4-methoxybenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate can undergo oxidation reactions to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
- tert-Butyl 4-(4-hydroxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
- tert-Butyl 4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
- tert-Butyl 4-(4-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Comparison:
- tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity.
- The hydroxy, chloro, and nitro derivatives exhibit different electronic and steric properties, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
tert-butyl 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-5-7-15(20-4)8-6-13/h5-9H,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLPOLQMHUJFTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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